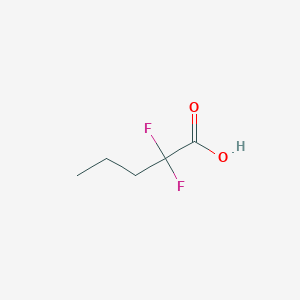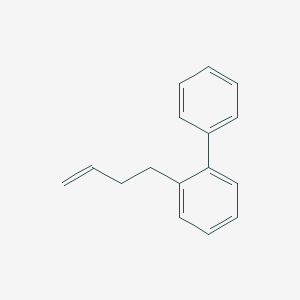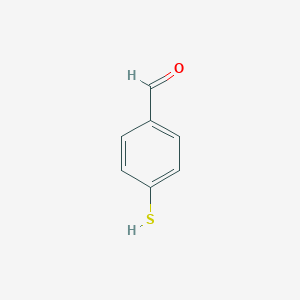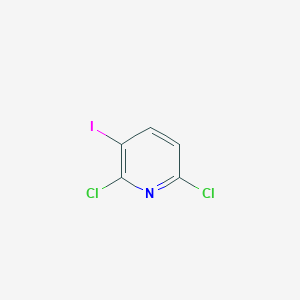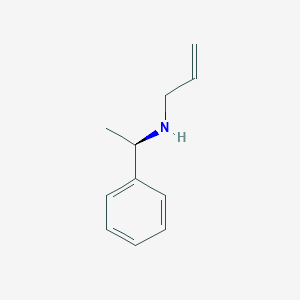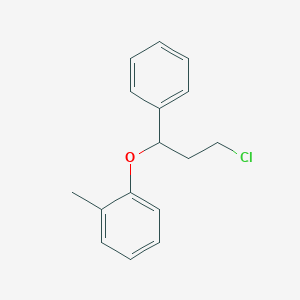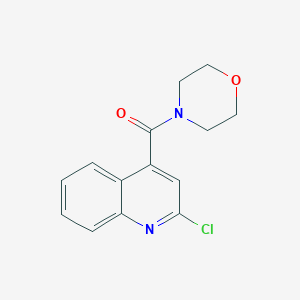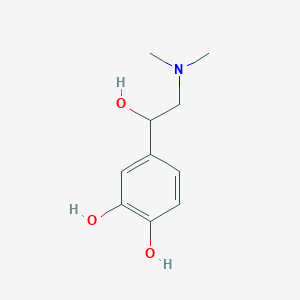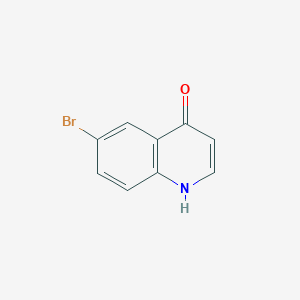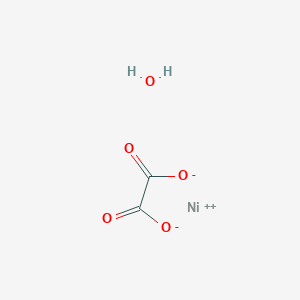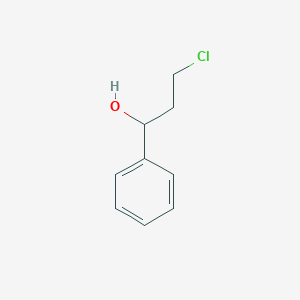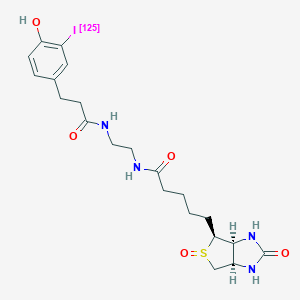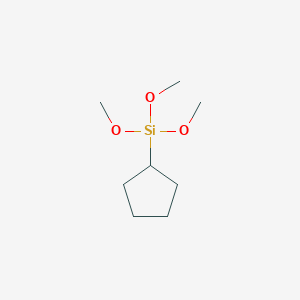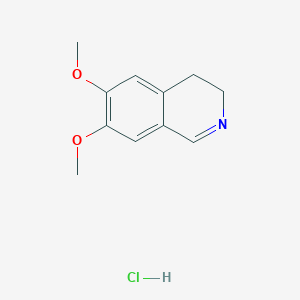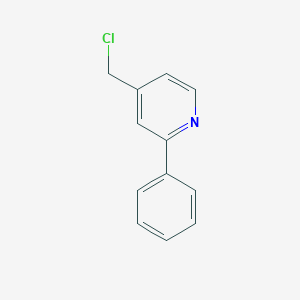
4-(Chloromethyl)-2-phenylpyridine
概要
説明
4-(Chloromethyl)-2-phenylpyridine is a compound that is structurally related to bipyridine derivatives, which are known for their ability to form complexes with various metals and have interesting electronic and structural properties. Although the specific compound is not directly studied in the provided papers, related compounds such as 4,4'-dimethyl-2,2'-bipyridyl and its complexes , as well as halomethyl-2,2'-bipyridines , have been synthesized and characterized, indicating a potential for similar behavior in 4-(Chloromethyl)-2-phenylpyridine.
Synthesis Analysis
The synthesis of related compounds involves the reaction of chloromethylated precursors with other chemical entities. For instance, 4,4'-Bis(chloromethyl)-2,2'-bipyridine is synthesized from 4,4'-dimethyl-2,2'-bipyridine, which can undergo further reactions to form various derivatives . Similarly, 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas are synthesized using 4-chloromethylbenzoyl isothiocyanate . These methods suggest that 4-(Chloromethyl)-2-phenylpyridine could be synthesized through chloromethylation of a 2-phenylpyridine precursor.
Molecular Structure Analysis
The molecular structure of bipyridine derivatives is characterized by the presence of nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions. The crystal and molecular structures of these compounds are often determined using X-ray diffraction, and their packing in the solid state can be influenced by weak interactions such as CH--O and CH--N contacts . The structure of 4-(Chloromethyl)-2-phenylpyridine would likely exhibit similar characteristics, with the potential for non-covalent interactions influencing its crystal packing.
Chemical Reactions Analysis
Bipyridine derivatives can participate in a variety of chemical reactions, including complexation with metals and other organic transformations. The presence of a chloromethyl group in compounds like 4-(Chloromethyl)-2-phenylpyridine suggests reactivity towards nucleophilic substitution reactions, which could be utilized in further functionalization of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyridine derivatives can be studied using techniques such as FT-IR, FT-Raman, NMR, and mass spectrometry . These compounds often exhibit interesting vibrational properties and can undergo phase transitions . The electronic properties, including HOMO-LUMO energies and molecular electrostatic potentials, are important for understanding the reactivity and stability of these molecules . The physical and chemical properties of 4-(Chloromethyl)-2-phenylpyridine would likely be similar, with the potential for interesting electronic and vibrational characteristics.
科学的研究の応用
Synthesis and Structure
4-(Chloromethyl)-2-phenylpyridine has been utilized in the synthesis of various compounds. For example, it has played a role in the synthesis and structural analysis of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. These complexes have been characterized for their photophysical properties and redox behavior, contributing to the understanding of metal-ligand interactions and electronic properties in such complexes (Neve et al., 1999).
Chemical Reactions and Electrophilic Displacements
In another study, 4-(Chloromethyl)-2-phenylpyridine was involved in nucleophilic substitution reactions to immobilize 4,4'-bipyridinium on grafted glassy carbon electrodes. This study demonstrated the utility of 4-(Chloromethyl)-2-phenylpyridine in complex chemical reactions and its role in modifying electrode surfaces for potential applications in electrochemistry (Holm et al., 2005).
Photophysical Effects in Metal-Organic Complexes
4-(Chloromethyl)-2-phenylpyridine is also relevant in the study of photophysical effects in metal-organic complexes. Research has focused on understanding how this compound, when involved in ortho-metalated complexes of iridium(III) and rhodium(III), affects the photophysical properties of these complexes. This has implications for the development of materials with specific optical and electronic properties (Sprouse et al., 1984).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHCNCPHRVLQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583119 | |
| Record name | 4-(Chloromethyl)-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-phenylpyridine | |
CAS RN |
147937-35-7 | |
| Record name | 4-(Chloromethyl)-2-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147937-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



